molecular formula C22H19N3O2 B12450036 N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide

N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide

Cat. No.: B12450036
M. Wt: 357.4 g/mol
InChI Key: IAYDBLHYQORHIM-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide is unique due to its specific combination of a furan ring, a pyrazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C22H19N3O2/c1-16-12-13-19(27-16)14-23-22(26)20-15-25(18-10-6-3-7-11-18)24-21(20)17-8-4-2-5-9-17/h2-13,15H,14H2,1H3,(H,23,26)

InChI Key

IAYDBLHYQORHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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